molecular formula C7H2F4INO3 B12868674 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene

5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene

Cat. No.: B12868674
M. Wt: 350.99 g/mol
InChI Key: FXIZESJTWAXEJK-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C7H2F4INO3 and a molecular weight of 350.99 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a nitrobenzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Iodination: The selective iodination of the nitro-fluorobenzene intermediate.

Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like crystallization and chromatography to achieve high purity standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The nitro, fluoro, and iodo groups can be substituted under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The aromatic ring can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 5-Fluoro-2-iodo-4-(trifluoromethoxy)aniline.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-iodonitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    4-Iodo-2-nitroanisole: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.

    5-Fluoro-2-iodo-4-methoxynitrobenzene: Similar structure but with a methoxy group, leading to different physical and chemical characteristics.

Uniqueness

5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C7H2F4INO3

Molecular Weight

350.99 g/mol

IUPAC Name

1-fluoro-4-iodo-5-nitro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F4INO3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H

InChI Key

FXIZESJTWAXEJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)(F)F)I)[N+](=O)[O-]

Origin of Product

United States

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